molecular formula C17H14BrNO4 B3613395 N-[7-(4-bromobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]acetamide

N-[7-(4-bromobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]acetamide

Cat. No. B3613395
M. Wt: 376.2 g/mol
InChI Key: ZCNMCMKOFQQHHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[7-(4-bromobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]acetamide, also known as BBD, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. BBD is a synthetic compound that is produced through a complex chemical synthesis process. In

Mechanism of Action

The mechanism of action of N-[7-(4-bromobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]acetamide is not fully understood, but it is believed to work by inhibiting certain enzymes and proteins in the body. Studies have shown that this compound can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammatory response. This compound has also been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in the body. Studies have shown that this compound can inhibit the growth and proliferation of cancer cells, induce apoptosis (programmed cell death), and reduce inflammation. This compound has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's disease.

Advantages and Limitations for Lab Experiments

N-[7-(4-bromobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]acetamide has several advantages for use in lab experiments, including its stability and purity. This compound is a synthetic compound, which means that it can be produced in large quantities with a high degree of purity. However, there are also limitations to its use in lab experiments. This compound is a relatively new compound, and there is still much that is not known about its properties and effects. Additionally, this compound is a complex compound, which can make it difficult to study and analyze.

Future Directions

There are several future directions for research on N-[7-(4-bromobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]acetamide. One area of research is the development of new drugs based on this compound. Researchers are exploring the potential of this compound as a treatment for cancer, inflammation, and other diseases. Another area of research is the study of the mechanism of action of this compound. Researchers are working to understand how this compound works at the molecular level, which could lead to the development of more effective drugs. Finally, researchers are exploring the potential of this compound in other fields, such as agriculture and environmental science.

Scientific Research Applications

N-[7-(4-bromobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]acetamide has been studied extensively for its potential applications in various fields, including medicine, pharmacology, and biochemistry. One of the primary areas of research has been in the development of new drugs for the treatment of various diseases. This compound has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties, making it a promising candidate for drug development.

properties

IUPAC Name

N-[7-(4-bromobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrNO4/c1-10(20)19-14-9-16-15(22-6-7-23-16)8-13(14)17(21)11-2-4-12(18)5-3-11/h2-5,8-9H,6-7H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCNMCMKOFQQHHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1C(=O)C3=CC=C(C=C3)Br)OCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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